6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic compound belonging to the class of triazolopyridazines This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a triazolopyridazine core
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with their active residues . This interaction leads to changes in the proteins’ function, affecting the cellular responses to stress .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to neurodegenerative diseases . The NF-kB pathway regulates the immune response to infection and plays a role in inflammatory processes .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is introduced via a nucleophilic substitution reaction, typically using 3-(trifluoromethyl)benzyl bromide as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound shares a similar triazolopyridazine core and trifluoromethylphenyl group but differs in the presence of a cyclohexyl group.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar triazole ring system but differ in the attached pyrimidine ring.
Uniqueness
6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
6-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O/c20-19(21,22)15-8-4-5-13(11-15)12-25-18(27)26-17(24-25)10-9-16(23-26)14-6-2-1-3-7-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXFPXQPNOAMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC=C4)C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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